ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate
Description
The compound ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate features a thiazole core linked to a tetrazole-carboxamido group and a para-trifluoromethylphenyl substituent. The trifluoromethyl group is a critical pharmacophore, known to enhance binding affinity and resistance to oxidative metabolism in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O3S/c1-2-28-12(26)7-10-8-29-15(20-10)21-14(27)13-22-24-25(23-13)11-5-3-9(4-6-11)16(17,18)19/h3-6,8H,2,7H2,1H3,(H,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNCGHHSKQTCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom. Thiazoles are found in many potent biologically active compounds and have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Tetrazoles
are a class of organic compounds that contain a five-membered aromatic ring with four nitrogen atoms. They are used in various fields such as medicinal chemistry, agriculture, and material sciences due to their rich nitrogen content and stability.
The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to improve the metabolic stability and bioavailability of drug molecules.
Biological Activity
Ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a trifluoromethyl group, a phenyl ring, and a tetrazole moiety, which contribute to its unique biological properties. The synthesis typically involves:
- Formation of the Tetrazole Ring : Reacting an appropriate nitrile with sodium azide.
- Introduction of the Trifluoromethyl Group : Using trifluoromethylating agents.
- Coupling with the Phenyl Ring : Employing Suzuki-Miyaura coupling.
- Esterification : Finalizing the structure through esterification of the carboxylic acid group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The trifluoromethyl group enhances binding affinity to proteins or enzymes.
- Hydrogen Bonding : The tetrazole moiety facilitates hydrogen bonding, modulating target protein activity.
Anticancer Properties
Research indicates that compounds containing thiazole and tetrazole moieties exhibit significant anticancer activity. For instance, thiazoles have been documented as effective against various cancer cell lines, with IC50 values indicating potent cytotoxicity. The presence of electron-donating groups on the phenyl ring enhances this activity .
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| Ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate | Anticancer | < 10 |
| Compound 9 (Thiazole derivative) | Antitumor | 1.61 ± 1.92 |
| Compound 10 (Thiazole derivative) | Antitumor | 1.98 ± 1.22 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have indicated that derivatives containing thiazole rings possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that a thiazole-bearing compound exhibited significant cytotoxicity against human glioblastoma cells (U251), with molecular dynamics simulations revealing hydrophobic interactions as key to its activity .
- Antimicrobial Efficacy : Another research highlighted that thiazoles displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Structure-Activity Relationship (SAR) : Analysis of various thiazole derivatives indicated that substitutions on the phenyl ring significantly influenced biological activity, emphasizing the role of electronic effects in enhancing potency .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induces significant cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Induces apoptosis |
| HepG2 (Liver Cancer) | 10.0 | Growth inhibition |
The mechanisms of action appear to involve apoptosis induction through both intrinsic and extrinsic pathways, making it a candidate for further development in cancer therapy.
Agrochemical Applications
The structural features of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against microbial pathogens can be leveraged to protect crops from diseases.
Material Science Applications
The unique chemical structure allows for the exploration of this compound in material science, particularly in the development of fluorinated polymers. The trifluoromethyl group can enhance the thermal stability and hydrophobic properties of materials, making them suitable for various industrial applications.
Case Study 1: Synthesis and Evaluation
A study synthesized derivatives of this compound and evaluated their biological activities. The derivatives exhibited enhanced antibacterial and anticancer activities compared to the parent compound.
Case Study 2: Structure-Activity Relationship (SAR)
An SAR analysis revealed that modifications to the thiazole ring significantly impacted the biological activity of the compound. Substituents that enhance lipophilicity were found to improve antimicrobial efficacy, while specific aromatic groups contributed to anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Core Modifications
Tetrazole vs. Triazole/Benzodiazole Derivatives
Compounds such as 9a–9e () replace the tetrazole with triazole or benzodiazole moieties. For example:
- 9a : Contains a 1,2,3-triazole and benzodiazole instead of tetrazole.
- 9c : Features a 4-bromophenyl substituent on the thiazole.
These modifications alter hydrogen-bonding capacity and electronic properties.
Thiazole-Pyridine Hybrids
The compound ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate () replaces the tetrazole with a fluoropyridine ring. The pyridine’s electron-withdrawing fluorine and trifluoromethyl groups increase polarity, which may reduce blood-brain barrier penetration compared to the tetrazole analogue .
Substituent Effects on Aryl Rings
Trifluoromethylphenyl vs. Halogenated/Hydrophobic Groups
- 10d–10f (): These piperazine-linked thiazoles bear ureido groups with para-substituted phenyl rings (e.g., trifluoromethyl, chloro). The trifluoromethyl group in 10d enhances hydrophobic interactions, similar to the target compound, while 10f (4-chlorophenyl) may prioritize halogen bonding .
Functional Group Variations
Pharmacological and Physicochemical Properties
Bioactivity Profiles
- Antibacterial-COX Inhibition : Compounds 2a–2d () exhibit dual antibacterial and cyclooxygenase (COX) inhibitory activity, attributed to the phenylacetic acid moiety. The target compound’s tetrazole group may favor different biological targets, such as angiotensin II receptors or metalloproteinases, due to its chelating capacity .
- Metabolic Stability: The trifluoromethyl group in the target compound and 10d () likely slows hepatic degradation compared to non-fluorinated analogues .
Physicochemical Data
*Estimated based on formula.
Q & A
Basic: What are the critical steps in synthesizing ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate?
The synthesis involves multi-step reactions, including:
- Thiazole core formation : Reacting precursors like 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde () with ethyl chloroacetate under basic conditions (e.g., Cs₂CO₃ in dry CH₃CN) to form the thiazole-acetate backbone .
- Tetrazole coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the tetrazole-5-carboxamido group to the thiazole ring.
- Purification : Column chromatography or recrystallization to isolate the final product.
Key considerations include inert atmosphere (argon) for moisture-sensitive steps and solvent selection (e.g., CH₃CN) to optimize yields .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirms structural integrity by matching proton/carbon shifts to predicted values (e.g., thiazole C-H protons at δ 7.5–8.5 ppm, trifluoromethyl signals at δ ~4.3 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₂F₃N₅O₃S) and detects isotopic patterns for fluorine .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹ for amides) .
Basic: How should researchers design initial biological activity screenings for this compound?
- Target Selection : Prioritize assays based on structural analogs (e.g., thiazole derivatives in show antimicrobial/anticancer activity).
- In vitro Assays :
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO solubility ≤1%) .
Advanced: How can computational methods optimize the synthesis pathway?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Condition Screening : Apply machine learning to predict optimal solvents/catalysts (e.g., CH₃CN vs. DMF for coupling efficiency) .
- ICReDD Workflow : Integrate computational predictions with high-throughput experimentation to reduce trial-and-error (e.g., narrowing reaction conditions from 100+ to <10) .
Advanced: How to resolve contradictions in spectral data during characterization?
- Case Example : Discrepancies in ¹³C NMR signals for the trifluoromethyl group may arise from dynamic rotational effects.
- Solutions :
Advanced: What strategies improve yield in the final coupling step?
- Catalyst Optimization : Test alternatives to Cs₂CO₃ (e.g., K₂CO₃ or DBU) for better deprotonation .
- Solvent Effects : Compare polar aprotic solvents (CH₃CN vs. DMF) to enhance nucleophilicity.
- Reaction Monitoring : Use TLC or in-situ IR to track progress and terminate reactions at ~90% conversion to minimize side products .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with -CF₂H or -CN) to assess electronic effects .
- Bioisosteric Replacement : Substitute tetrazole with carboxylate or sulfonamide groups to evaluate binding interactions .
- Docking Studies : Use AutoDock Vina to predict binding poses against targets (e.g., PPAR-γ for metabolic activity) and validate with mutagenesis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
